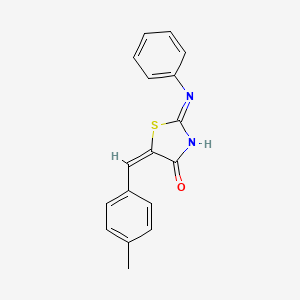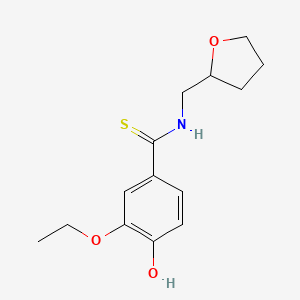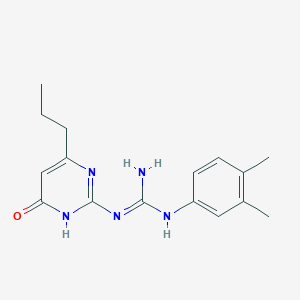
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent. The compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies suggest that the compound may exert its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and modulation of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including rheumatoid arthritis, diabetes, and cancer.
In addition, this compound has been found to exhibit anticancer activity, with studies suggesting that it can induce apoptosis and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a potential candidate for the development of new therapeutic agents. The compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments.
However, one limitation of this compound is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Future Directions
There are several potential future directions for research on 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Another potential direction for research is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer, diabetes, and inflammatory conditions. Finally, the compound may also be useful in the development of new antibiotics to combat bacterial and fungal infections.
Synthesis Methods
The synthesis of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzophenone and 4-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then cyclized to form the thiazolidinone derivative.
Scientific Research Applications
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of medicine. The compound has shown promising results as an anti-inflammatory agent, with studies suggesting that it can effectively reduce inflammation in animal models of rheumatoid arthritis and other inflammatory conditions.
Furthermore, this compound has been found to exhibit potent antioxidant activity, which may be useful in preventing oxidative damage to cells and tissues. In addition, the compound has shown antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19-17(21-15)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVVKUWUQUVKK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)


![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)
